2-Fluoro-4,5-dimethoxy-1,1'-biphenyl
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Overview
Description
2-Fluoro-4,5-dimethoxy-1,1’-biphenyl is an organic compound with the molecular formula C14H13FO2 It is a derivative of biphenyl, where two methoxy groups and one fluoro group are substituted on the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4,5-dimethoxy-1,1’-biphenyl typically involves the nucleophilic aromatic substitution of fluoroarenes with methoxide ions. One common method is the reaction of 2-fluoro-4,5-dimethoxybenzene with a suitable biphenyl derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium methoxide, which facilitates the substitution reaction .
Industrial Production Methods
Industrial production of 2-Fluoro-4,5-dimethoxy-1,1’-biphenyl may involve large-scale synthesis using similar nucleophilic aromatic substitution reactions. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4,5-dimethoxy-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the fluoro group to a hydrogen atom, yielding a non-fluorinated biphenyl derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) and various halogenating agents are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of biphenyl derivatives with different functional groups .
Scientific Research Applications
2-Fluoro-4,5-dimethoxy-1,1’-biphenyl has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in studies of reaction mechanisms.
Biology: The compound is investigated for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research explores its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Mechanism of Action
The mechanism by which 2-Fluoro-4,5-dimethoxy-1,1’-biphenyl exerts its effects involves interactions with specific molecular targets. The fluoro and methoxy groups influence the compound’s electronic distribution, affecting its reactivity and binding affinity to various biological molecules. These interactions can modulate enzyme activity, receptor binding, and other biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-1,1’-biphenyl: Lacks the methoxy groups, resulting in different chemical properties and reactivity.
4,5-Dimethoxy-1,1’-biphenyl:
3,4-Difluoro-2,5-dimethoxy-1,1’-biphenyl:
Uniqueness
2-Fluoro-4,5-dimethoxy-1,1’-biphenyl is unique due to the specific combination of fluoro and methoxy groups on the biphenyl structure. This combination imparts distinct electronic and steric properties, making it valuable for various research applications and differentiating it from other biphenyl derivatives .
Properties
Molecular Formula |
C14H13FO2 |
---|---|
Molecular Weight |
232.25 g/mol |
IUPAC Name |
1-fluoro-4,5-dimethoxy-2-phenylbenzene |
InChI |
InChI=1S/C14H13FO2/c1-16-13-8-11(10-6-4-3-5-7-10)12(15)9-14(13)17-2/h3-9H,1-2H3 |
InChI Key |
QJSQBEPJFQNYBR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C2=CC=CC=C2)F)OC |
Origin of Product |
United States |
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